3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the use of Suzuki–Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine derivative with a suitable boronic acid or ester in the presence of a palladium catalyst .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Boronic Acids/Esters: Reactants in the coupling reactions.
Base: Such as potassium carbonate, to facilitate the reaction.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions are typically arylated derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new drugs, particularly those targeting neurodegenerative disorders due to its ability to inhibit monoamine oxidase B.
Material Science: Its derivatives have been explored for their photophysical properties, making them candidates for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Uniqueness
3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs .
Properties
CAS No. |
1857455-88-9 |
---|---|
Molecular Formula |
C9H7BrClN3 |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.